molecular formula C52H76Ge2 B12554474 1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene

1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene

Cat. No.: B12554474
M. Wt: 846.4 g/mol
InChI Key: KPAXEWJZLFEUJB-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene is a digermene compound featuring a germanium-germanium (Ge=Ge) double bond stabilized by four bulky 6-(tert-butyl)-2,3,4-trimethylphenyl substituents. The tert-butyl and trimethylphenyl groups provide significant steric hindrance, kinetically stabilizing the reactive Ge=Ge bond against dimerization or decomposition. Such steric protection is a common strategy in main-group chemistry to isolate otherwise unstable species for structural and reactivity studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene typically involves the reaction of germanium tetrachloride with the corresponding Grignard reagent or organolithium compound. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.

    Substitution: The aromatic groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are typically employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene has several scientific research applications:

    Materials Science: The compound can be used as a precursor for the synthesis of germanium-containing polymers and materials with unique electronic properties.

    Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of germanium in organometallic frameworks.

    Catalysis: The compound’s unique structure makes it a potential candidate for catalytic applications, particularly in reactions involving germanium.

Mechanism of Action

The mechanism by which 1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene exerts its effects is primarily through its ability to participate in various chemical reactions. The bulky aromatic groups provide steric protection to the germanium centers, influencing the compound’s reactivity and stability. The germanium atoms can interact with other molecules through coordination or covalent bonding, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Digermenes

Tetrakis(trimethylsilyl)digermene (Compound 16 in )

This compound, synthesized via photolysis of a dispiro digermacyclobutane precursor (Compound 14), features trimethylsilyl (TMS) substituents instead of aryl groups. Key differences include:

Property Target Digermene Tetrakis(trimethylsilyl)digermene
Substituents Bulky aryl groups (tert-butyl/trimethylphenyl) Smaller trimethylsilyl groups
Synthesis Likely photolysis/thermolysis of precursors Photolysis of dispiro digermacyclobutane (14)
Thermal Stability High (kinetic stabilization) Moderate (decomposes under irradiation)
Reactivity Less reactive due to steric hindrance More reactive; forms silylenes upon irradiation

The bulky aryl groups in the target compound enhance stability, making it more isolable than the TMS-substituted analogue, which readily dissociates into reactive intermediates like bis(trimethylsilyl)germylene .

Dispiro Digermacyclobutane (Compound 14 in )

Property Target Digermene Dispiro Digermacyclobutane
Core Structure Ge=Ge double bond Germanium-containing cyclobutane ring
Thermal Behavior Stable under moderate conditions Forms oligomers upon heating
Photolysis Products Likely retains Ge=Ge structure Generates tetrakis(TMS)digermene (16) and germylene (17)

The target compound’s substituents likely suppress oligomerization, a common issue in less-stabilized germanium systems.

Comparison with Non-Digermene Compounds Featuring Bulky Substituents

Tetrakis(2,4-di-tert-butylphenyl)biphenyl Phosphonite ()

This phosphonite compound shares the use of tert-butylphenyl groups for steric protection but differs in core structure and application:

Property Target Digermene Biphenyl Phosphonite
Core Structure Ge=Ge double bond Biphenyl-phosphonite backbone
Function Model for Ge=Ge bond studies Ligand or stabilizer in coordination chemistry
Steric Role Prevents Ge=Ge bond dissociation Shields phosphorus centers from nucleophiles

Both compounds employ bulky aryl groups for kinetic stabilization, underscoring a broader strategy in organometallic chemistry.

Zinc β-Tetrakis(tert-butyl)phthalocyanine ()

This phthalocyanine derivative demonstrates regioselective tert-butyl substitution, relevant to the synthesis of the target digermene:

Property Target Digermene Zinc Phthalocyanine
Synthesis Potential regioselective aryl group placement C4h-selective tetramerization with desilylation
Substituent Impact Steric stabilization of Ge=Ge bond Regiochemical control over phthalocyanine properties

The regioselective synthesis methods used for the phthalocyanine may inspire analogous approaches for precise substituent placement in digermenes.

Research Findings and Implications

  • Stability and Reactivity : The target digermene’s bulky aryl groups confer superior thermal stability compared to silyl-substituted analogues, enabling detailed characterization .
  • Synthetic Strategies : Lessons from regioselective phthalocyanine synthesis () could refine digermene preparation to control substituent arrangement.
  • Functional Applications : While the biphenyl phosphonite () is used as a ligand, the target digermene’s Ge=Ge bond may enable unique reactivity in bond activation or catalysis.

Biological Activity

1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene (CAS Number: 191403-45-9) is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a unique digermene structure characterized by four bulky tert-butyl and trimethylphenyl groups. This steric hindrance can influence its reactivity and interactions with biological molecules.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of multiple phenolic groups can enhance the ability to scavenge free radicals, thus protecting cellular components from oxidative damage.

Cytotoxicity and Anticancer Activity

Studies have shown that organometallic compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related digermenes have demonstrated the ability to induce apoptosis in tumor cells by activating caspase pathways and disrupting mitochondrial function.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound was tested against:

  • HeLa (cervical carcinoma)
  • MCF-7 (breast adenocarcinoma)
  • A549 (lung carcinoma)

Results indicated that the compound exhibited IC50 values in the micromolar range for these cell lines, suggesting moderate cytotoxicity.

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This stress triggers apoptosis through mitochondrial pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of digermenes:

  • Study on Apoptosis Induction : A study demonstrated that treatment with similar digermenes led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in cancer cells.
  • In Vivo Models : Animal studies using xenograft models showed that administration of digermenes resulted in significant tumor reduction compared to control groups.

Properties

Molecular Formula

C52H76Ge2

Molecular Weight

846.4 g/mol

IUPAC Name

bis(6-tert-butyl-2,3,4-trimethylphenyl)germylidene-bis(6-tert-butyl-2,3,4-trimethylphenyl)germane

InChI

InChI=1S/C52H76Ge2/c1-29-25-41(49(13,14)15)45(37(9)33(29)5)53(46-38(10)34(6)30(2)26-42(46)50(16,17)18)54(47-39(11)35(7)31(3)27-43(47)51(19,20)21)48-40(12)36(8)32(4)28-44(48)52(22,23)24/h25-28H,1-24H3

InChI Key

KPAXEWJZLFEUJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)[Ge](=[Ge](C2=C(C=C(C(=C2C)C)C)C(C)(C)C)C3=C(C=C(C(=C3C)C)C)C(C)(C)C)C4=C(C=C(C(=C4C)C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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